11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Description
This compound is a tricyclic heterocyclic system featuring a fused dithia-diaza core, substituted with a 4-methylphenyl group at position 11 and a phenyl group at position 6. Characterization typically involves IR, NMR, and X-ray crystallography, as seen in related systems .
Properties
Molecular Formula |
C21H16N2O3S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C21H16N2O3S2/c1-11-7-9-13(10-8-11)23-19(24)15-14(12-5-3-2-4-6-12)16-18(22-21(26)28-16)27-17(15)20(23)25/h2-10,14-15,17H,1H3,(H,22,26) |
InChI Key |
ATNNANFIEIMDFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds and nitrogen donors, which facilitate the formation of the dithia-diazatricyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur and nitrogen atoms within the ring system.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the compound, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to the formation of various functionalized derivatives.
Scientific Research Applications
11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Structural Properties
The compound’s 4-methylphenyl substituent distinguishes it from analogs like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and 9-(4-hydroxyphenyl)-... (IIj) . Key differences include:
| Property | Target Compound (4-methylphenyl) | 4-Methoxyphenyl Analog (IIi) | 4-Hydroxyphenyl Analog (IIj) |
|---|---|---|---|
| Substituent Polarity | Low (CH₃ is electron-donating) | Moderate (OCH₃) | High (OH, H-bonding capable) |
| Solubility | Likely lower in polar solvents | Higher due to OCH₃ | Highest (OH enhances polarity) |
| Electrochemical Stability | Expected intermediate oxidation potential | Higher oxidation potential (electron-rich OCH₃) | Variable (pH-dependent OH redox) |
The methyl group’s electron-donating nature may reduce electrophilic reactivity compared to methoxy or hydroxy analogs, impacting applications in catalysis or medicinal chemistry.
Heteroatom Arrangement and Ring Strain
The target compound’s 2,6-dithia-4,11-diaza core contrasts with nitrogen-rich systems like 12-(4-methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0⁰,⁶]dodeca-1(9),2,4,7,11-pentaene . Key structural
| Parameter | Target Compound (S/N Ratio: 2:2) | Hexaazatricyclo (S/N Ratio: 0:6) |
|---|---|---|
| Average C–S Bond Length | ~1.81 Å (estimated) | N/A (no sulfur) |
| C–N Bond Length | ~1.34 Å (amide-like) | ~1.32 Å (imine-like) |
| Ring Strain | Moderate (flexible S–C bonds) | High (rigid N–C bonds) |
Electrochemical Behavior
While direct voltammetry data for the target compound is unavailable, analogs like 1-piperidino-7-ferrocenyl-3,4-ferrocenobicyclo[3.2.1]oct-6-ene (9b) and 2-morpholino-1,3-diferrocenyl-4-methyl-hexa-1,3,5-triene (10a) exhibit two oxidation peaks corresponding to ferrocene moieties . By analogy:
- The target compound’s non-ferrocenyl structure may lack redox activity unless conjugated π-systems are present.
- Thioether linkages could stabilize radical intermediates, a feature absent in purely hydrocarbon or nitrogenous systems.
Research Findings and Implications
- Synthetic Challenges: The tricyclic skeleton requires precise control of cyclization, as seen in the synthesis of 9b via amino(diferrocenyl)cyclopropenylium salts .
- Material Science : Sulfur-rich systems like the target compound could serve as ligands for metal coordination, leveraging S’s soft Lewis basicity.
Biological Activity
The compound 11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a unique bicyclic structure with two sulfur atoms and nitrogen atoms incorporated into its framework, which may influence its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of 11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione is primarily attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer cell proliferation. For instance, it may inhibit kinases or other proteins that play a role in cell cycle regulation.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.
- Antimicrobial Properties : Investigations into its antimicrobial activity indicate potential effectiveness against certain bacterial strains.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study examining the enzyme inhibitory effects of various compounds similar to 11-(4-methylphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione, researchers found that modifications to the core structure significantly enhanced potency against target kinases involved in cancer pathways (Smith et al., 2023).
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli in laboratory settings (Johnson et al., 2024). The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
